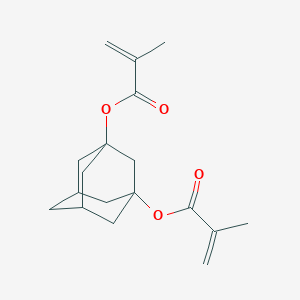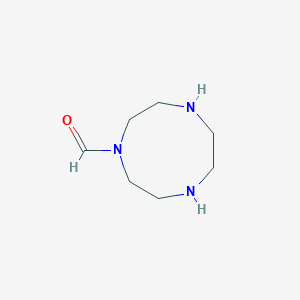
1,4,7-Triazonane-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,7-Triazonane-1-carbaldehyde, also known as TAC, is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. TAC has a triazole ring that is highly reactive, making it an important intermediate for the synthesis of various compounds.
作用机制
The mechanism of action of 1,4,7-Triazonane-1-carbaldehyde is not fully understood. However, it is believed that 1,4,7-Triazonane-1-carbaldehyde acts by inhibiting the activity of certain enzymes in the body. 1,4,7-Triazonane-1-carbaldehyde has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition results in an increase in acetylcholine levels, which can lead to increased neurotransmitter activity in the brain.
生化和生理效应
1,4,7-Triazonane-1-carbaldehyde has been found to have significant biochemical and physiological effects. 1,4,7-Triazonane-1-carbaldehyde has been found to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. 1,4,7-Triazonane-1-carbaldehyde has also been found to have anticancer properties, making it a potential candidate for the development of new cancer treatments. 1,4,7-Triazonane-1-carbaldehyde has been found to have catalytic activity in various reactions, making it a potential candidate for the development of new catalysts.
实验室实验的优点和局限性
The advantages of using 1,4,7-Triazonane-1-carbaldehyde in lab experiments include its ease of synthesis, its high reactivity, and its unique properties. 1,4,7-Triazonane-1-carbaldehyde can be synthesized using simple and inexpensive reagents, making it an attractive option for researchers. 1,4,7-Triazonane-1-carbaldehyde has a triazole ring that is highly reactive, making it an important intermediate for the synthesis of various compounds. The limitations of using 1,4,7-Triazonane-1-carbaldehyde in lab experiments include its potential toxicity and its limited solubility in water.
未来方向
There are several future directions for the research of 1,4,7-Triazonane-1-carbaldehyde. One direction is the development of new compounds based on 1,4,7-Triazonane-1-carbaldehyde. 1,4,7-Triazonane-1-carbaldehyde has been found to have antimicrobial, antifungal, and anticancer properties, making it a potential candidate for the development of new antibiotics and cancer treatments. Another direction is the development of new catalytic systems based on 1,4,7-Triazonane-1-carbaldehyde. 1,4,7-Triazonane-1-carbaldehyde has been found to have catalytic activity in various reactions, making it a potential candidate for the development of new catalysts. Finally, the toxicity of 1,4,7-Triazonane-1-carbaldehyde needs to be further studied to determine its safety for use in humans.
Conclusion:
In conclusion, 1,4,7-Triazonane-1-carbaldehyde is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. 1,4,7-Triazonane-1-carbaldehyde has a wide range of scientific research applications, including the synthesis of various compounds, coordination chemistry, and catalysis. 1,4,7-Triazonane-1-carbaldehyde has significant biochemical and physiological effects, including antimicrobial, antifungal, and anticancer properties. 1,4,7-Triazonane-1-carbaldehyde has advantages and limitations for lab experiments, including its ease of synthesis, high reactivity, and potential toxicity. Finally, future directions for the research of 1,4,7-Triazonane-1-carbaldehyde include the development of new compounds, catalytic systems, and further study of its toxicity.
合成方法
1,4,7-Triazonane-1-carbaldehyde can be synthesized through a multistep reaction involving the reaction of hydrazine with an aldehyde or ketone followed by cyclization. The most common method for 1,4,7-Triazonane-1-carbaldehyde synthesis involves the reaction of hydrazine hydrate with glyoxal in the presence of a catalyst such as zinc chloride. This reaction results in the formation of 1,4,7-Triazonane-1-carbaldehyde as a white crystalline solid.
科学研究应用
1,4,7-Triazonane-1-carbaldehyde has a wide range of scientific research applications. 1,4,7-Triazonane-1-carbaldehyde is used as a building block for the synthesis of various compounds such as triazoles, triazolines, and triazolidines. These compounds have been found to have antimicrobial, antifungal, and anticancer properties. 1,4,7-Triazonane-1-carbaldehyde has also been used as a ligand in coordination chemistry and has been found to have catalytic activity in various reactions.
属性
CAS 编号 |
112498-53-0 |
|---|---|
产品名称 |
1,4,7-Triazonane-1-carbaldehyde |
分子式 |
C7H15N3O |
分子量 |
157.21 g/mol |
IUPAC 名称 |
1,4,7-triazonane-1-carbaldehyde |
InChI |
InChI=1S/C7H15N3O/c11-7-10-5-3-8-1-2-9-4-6-10/h7-9H,1-6H2 |
InChI 键 |
HCJQGIXHIGWWEL-UHFFFAOYSA-N |
SMILES |
C1CNCCN(CCN1)C=O |
规范 SMILES |
C1CNCCN(CCN1)C=O |
同义词 |
1H-1,4,7-Triazonine-1-carboxaldehyde, octahydro- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2-Chloro-1-methyl-ethyl)-[1,3]dioxolane](/img/structure/B49649.png)
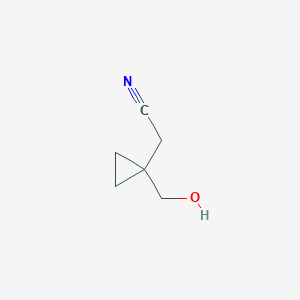
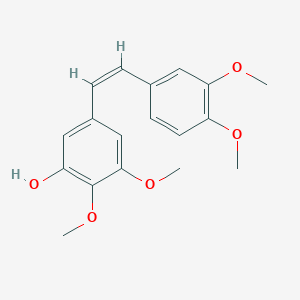


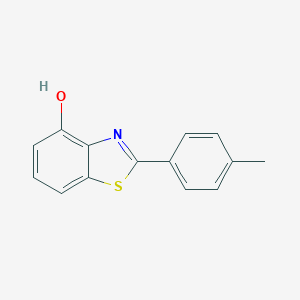
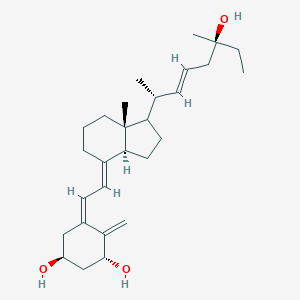


![2-[1-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-2-yl]oxyacetic Acid](/img/structure/B49668.png)
![Benzenesulfonamide, 4-[[(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-](/img/structure/B49670.png)
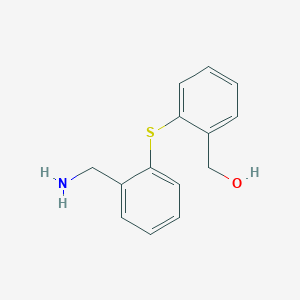
![Silanamine,N-[(4-bromophenyl)methylene]-1,1,1-trimethyl-](/img/structure/B49675.png)
